molecular formula C22H44O3 B8483478 (4S)-4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 57959-37-2

(4S)-4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B8483478
CAS No.: 57959-37-2
M. Wt: 356.6 g/mol
InChI Key: UTWIZAKJNBGOCZ-NRFANRHFSA-N
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Description

(4S)-4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C22H44O3 and its molecular weight is 356.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

57959-37-2

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

(4S)-4-(hexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-20-24-22(2,3)25-21/h21H,4-20H2,1-3H3/t21-/m0/s1

InChI Key

UTWIZAKJNBGOCZ-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H]1COC(O1)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC1COC(O1)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To NaH (1.85 g, 60% dispersed in mineral oil) under argon was added anhydrous N,N-dimethylformamide (DMF, 30 mL) at RT. Solketal (2.20 g, 16.7 mmol) in 10 mL anhydrous DMF was then added dropwise with constant stirring. 1-Bromohexadecane (5.10 g, 16.7 mmol), dissolved in anhydrous DMF (20 mL) was then added to the reaction mixture dropwise and stirred for 72 hours. The reaction was quenched by adding about 5 mL of methanol. It was then poured into cold ice water (100 mL) and extracted with hexane (100 mL, 3×). The solvent was removed under reduced pressure and the residue chromatographed on silica gel using hexane-dichloromethane to obtain 1a (3.363 g, 57% yield); 1H NMR (in CDCl3): δ in ppm 0.83-0.86 (3H, t, J=6.5 Hz), 1.22 (26H, m), 1.33 (3H, s), 1.39 (3H, s), 1.52-1.55 (2H, m), 3.37-3.48 (4H, m), 3.68-3.71 (1H, t, J=6.5 Hz), 4.01-4.03 (1H, t, J=6.5 Hz), 4.20-4.25 (1H, quintet, J=6.0 Hz); 13C NMR (in CDCl3): δ in ppm 14.3, 22.9, 25.6, 26.2, 27.0, 29.6, 29.7, 29.8, 29.9, 32.1, 67.1, 72.0, 72.1, 74.9, 109.5.
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
57%

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